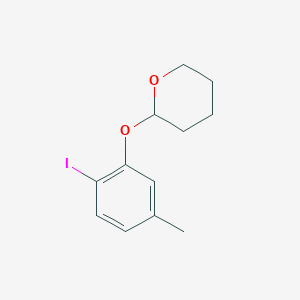
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is a chemical compound that belongs to the class of telluronium salts These compounds are characterized by the presence of a tellurium atom bonded to organic groups and a halide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide typically involves the reaction of tellurium compounds with organic halides. One common method is the reaction of tellurium tetrachloride with 2-methylpropyl and 2-propenyl halides in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired telluronium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to lower oxidation states or to elemental tellurium.
Substitution: The bromide ion can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce elemental tellurium. Substitution reactions result in the formation of new telluronium salts with different anions.
Applications De Recherche Scientifique
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Telluronium, bis(2-methylpropyl)-2-propenyl-, chloride
- Telluronium, bis(2-methylpropyl)-2-propenyl-, iodide
- Telluronium, bis(2-methylpropyl)-2-propenyl-, fluoride
Uniqueness
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is unique due to its specific combination of organic groups and the bromide ion. This combination imparts distinct chemical properties, such as reactivity and stability, which may differ from other telluronium salts with different halide ions. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.
Propriétés
Numéro CAS |
132356-17-3 |
|---|---|
Formule moléculaire |
C11H23BrTe |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
bis(2-methylpropyl)-prop-2-enyltellanium;bromide |
InChI |
InChI=1S/C11H23Te.BrH/c1-6-7-12(8-10(2)3)9-11(4)5;/h6,10-11H,1,7-9H2,2-5H3;1H/q+1;/p-1 |
Clé InChI |
VVCMIDRQJCMYAW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C[Te+](CC=C)CC(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
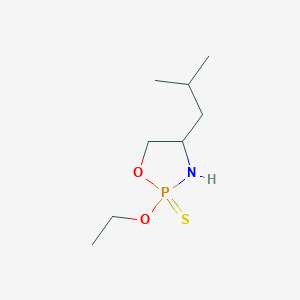
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
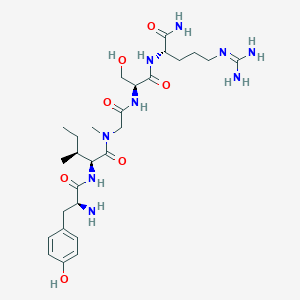
methyl}carbonimidoyl](/img/structure/B14265204.png)
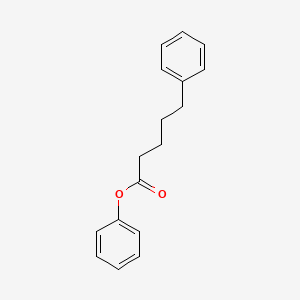
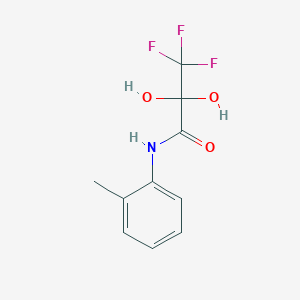
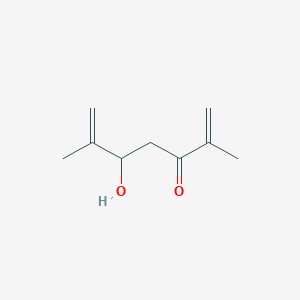
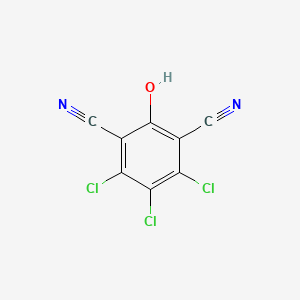
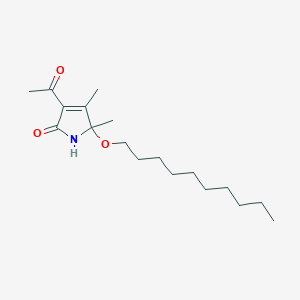
![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

